![molecular formula C7H7BrN2O B1444573 5-Bromo-6-methylpicolinamide CAS No. 1228014-22-9](/img/structure/B1444573.png)
5-Bromo-6-methylpicolinamide
Overview
Description
5-Bromo-6-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methylpicolinamide consists of a pyridine ring with a bromine atom at the 5th position and a methylpicolinamide group at the 6th position .Physical And Chemical Properties Analysis
5-Bromo-6-methylpicolinamide is a solid substance . It has a boiling point of 346.8°C at 760 mmHg and a melting point of 76-77°C .Scientific Research Applications
Antitumor Activity
5-Bromo-6-methylpicolinamide has been evaluated for its potential as an antitumor agent . Derivatives of this compound, specifically N-Methyl-picolinamide-4-thiol derivatives, have shown potent anti-proliferative activities in vitro on human cancer cell lines . These compounds have been found to selectively inhibit Aurora-B kinase, which is frequently overexpressed in various human tumors .
Kinase Inhibition
The compound’s ability to inhibit Aurora-B kinase positions it as a candidate for the development of new cancer chemotherapeutics. Aurora kinases play crucial roles in the regulation of mitosis, and their inhibition can disrupt tumor growth .
Synthesis of Derivatives
5-Bromo-6-methylpicolinamide serves as a precursor for the synthesis of various derivatives with potential medicinal properties. The modifications on the picolinamide moiety can lead to compounds with different biological activities .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of 5-Bromo-6-methylpicolinamide derivatives with biological targets like kinases. These studies help in rationalizing the biological results and guiding the design of more potent inhibitors .
Drug Design
Due to its structural features, 5-Bromo-6-methylpicolinamide is a valuable scaffold in drug design. Its molecular framework can be utilized to create small-molecule inhibitors for various therapeutic targets .
Chemical Biology
In chemical biology research, 5-Bromo-6-methylpicolinamide can be used to study the biological effects of brominated compounds on cells and to understand the role of methylation in bioactive compounds .
Pharmacological Research
The compound’s properties make it suitable for pharmacological research, where its efficacy and safety profile can be assessed in various models of diseases .
Biotherapy Development
As part of biotherapy development, 5-Bromo-6-methylpicolinamide and its derivatives can be explored for their use in targeted therapies, especially in the context of personalized medicine for cancer treatment .
Safety And Hazards
properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQAJVSZQBQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735430 | |
Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methylpicolinamide | |
CAS RN |
1228014-22-9 | |
Record name | 5-Bromo-6-methyl-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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